Flurpiridaz

Description

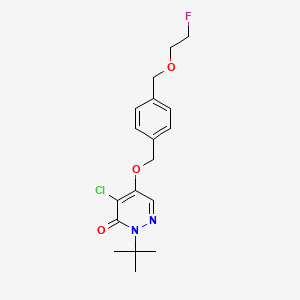

Structure

3D Structure

Properties

CAS No. |

863888-33-9 |

|---|---|

Molecular Formula |

C18H22ClFN2O3 |

Molecular Weight |

368.8 g/mol |

IUPAC Name |

2-tert-butyl-4-chloro-5-[[4-(2-fluoroethoxymethyl)phenyl]methoxy]pyridazin-3-one |

InChI |

InChI=1S/C18H22ClFN2O3/c1-18(2,3)22-17(23)16(19)15(10-21-22)25-12-14-6-4-13(5-7-14)11-24-9-8-20/h4-7,10H,8-9,11-12H2,1-3H3 |

InChI Key |

RMXZKEPDYBTFOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Flurpiridaz F-18: A Deep Dive into its Mechanism of Action in Cardiomyocytes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Flurpiridaz F-18 is a promising radiopharmaceutical agent developed for myocardial perfusion imaging (MPI) using positron emission tomography (PET). Its unique mechanism of action, centered on the specific targeting of a key component of cardiomyocyte mitochondria, offers significant advantages over traditional MPI agents. This technical guide provides a comprehensive overview of the core mechanism of action of this compound F-18 in cardiomyocytes, intended for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental methodologies from pivotal studies, and provides visualizations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Targeting Mitochondrial Complex I

The primary mechanism of action of this compound F-18 lies in its specific, high-affinity binding to mitochondrial complex I (MC-I) , also known as NADH:ubiquinone oxidoreductase, a critical enzyme in the electron transport chain within cardiomyocytes.[1][2][3] this compound F-18 is a structural analogue of the insecticide pyridaben, a known inhibitor of MC-I.[1][3] This targeted binding is the cornerstone of its efficacy as a cardiac imaging agent.

The high density of mitochondria in the myocardium, necessary to meet the heart's substantial energy demands, makes MC-I an ideal target for a cardiac-specific imaging agent. The retention of this compound F-18 within cardiomyocytes is directly proportional to myocardial blood flow, allowing for the accurate assessment of perfusion.[1] Furthermore, its uptake is dependent on the functional integrity of the mitochondria, meaning it can also serve as an indicator of myocardial viability.

While the precise binding site is still under investigation, evidence suggests that this compound F-18 interacts with the PSST subunit of mitochondrial complex I.[1] This high-affinity binding leads to prolonged retention of the tracer within the myocardial tissue, enabling high-quality PET imaging.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound F-18, facilitating a clear comparison of its properties.

| Parameter | Value | Reference |

| Radionuclide | Fluorine-18 (¹⁸F) | [4] |

| Half-life | ~110 minutes | [4] |

| First-Pass Myocardial Extraction Fraction | >90% | [4] |

| Binding Target | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | [1][2][3] |

| Proposed Binding Subunit | PSST | [1] |

Signaling Pathway and Experimental Workflow

The interaction of this compound F-18 with cardiomyocytes and its subsequent detection can be visualized through the following diagrams.

The above diagram illustrates the pathway of this compound F-18 from the bloodstream into the cardiomyocyte and its subsequent binding to mitochondrial complex I, leading to its retention.

This flowchart outlines the typical experimental procedures for evaluating the mechanism and efficacy of this compound F-18, from initial in vitro cell culture experiments to in vivo animal imaging studies.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the literature.

In Vitro: Cardiomyocyte Uptake Assay

Objective: To quantify the uptake of this compound F-18 into cardiomyocytes.

Methodology:

-

Cell Culture: Culture a suitable cardiomyocyte cell line (e.g., H9c2 or primary neonatal rat ventricular myocytes) to near confluence in appropriate growth medium.

-

Preparation: On the day of the experiment, wash the cells with a pre-warmed buffer (e.g., Tyrode's solution).

-

Incubation: Add this compound F-18 at a known concentration to the cells and incubate for various time points (e.g., 2, 5, 15, 30, and 60 minutes) at 37°C.

-

Termination: At each time point, rapidly wash the cells with ice-cold buffer to stop the uptake process.

-

Lysis and Measurement: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate and express the uptake as a percentage of the administered dose per milligram of protein.

In Vitro: Mitochondrial Binding Assay (Competitive Binding)

Objective: To determine the binding affinity of this compound F-18 to mitochondrial complex I.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from cardiac tissue (e.g., bovine heart) using differential centrifugation.

-

Incubation: Incubate the isolated mitochondria with a fixed concentration of radiolabeled this compound F-18 and increasing concentrations of a known MC-I inhibitor (e.g., rotenone (B1679576) or unlabeled pyridaben) as a competitor.

-

Separation: Separate the bound and free radioligand using a rapid filtration technique (e.g., through a glass fiber filter).

-

Measurement: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo: Animal PET Imaging

Objective: To assess the biodistribution, pharmacokinetics, and myocardial uptake of this compound F-18 in a living organism.

Methodology:

-

Animal Model: Use a suitable animal model, such as mice, rats, or pigs.

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

-

Tracer Administration: Administer a bolus injection of this compound F-18 via a tail or ear vein. The injected dose will vary depending on the animal model.

-

PET/CT Imaging: Perform dynamic PET imaging of the thoracic region for a specified duration (e.g., 60-90 minutes) immediately following tracer injection. A CT scan is typically acquired for attenuation correction and anatomical localization.

-

Image Reconstruction and Analysis: Reconstruct the dynamic PET images and draw regions of interest (ROIs) over the myocardium, blood pool, and other relevant organs.

-

Pharmacokinetic Modeling: Generate time-activity curves (TACs) for each ROI and apply appropriate pharmacokinetic models (e.g., a two-tissue compartment model) to quantify tracer uptake, retention, and clearance rates.

Conclusion

This compound F-18 represents a significant advancement in myocardial perfusion imaging, owing to its well-defined mechanism of action centered on the high-affinity binding to mitochondrial complex I in cardiomyocytes. This technical guide has provided a detailed overview of this mechanism, supported by quantitative data and generalized experimental protocols. The unique properties of this compound F-18, including its high extraction fraction and retention, translate into improved image quality and diagnostic accuracy in the clinical setting. Further research to elucidate the precise molecular interactions and downstream effects of its binding will continue to refine our understanding and optimize the application of this valuable diagnostic tool.

References

- 1. What is the mechanism of action of this compound F 18? [synapse.patsnap.com]

- 2. The next generation of cardiac positron emission tomography imaging agents: discovery of this compound F-18 for detection of coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. snmmi.org [snmmi.org]

- 4. youtube.com [youtube.com]

The Discovery and Development of Flurpiridaz (¹⁸F): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurpiridaz (¹⁸F), a novel fluorine-18 (B77423)–labeled radiopharmaceutical, represents a significant advancement in myocardial perfusion imaging (MPI) for the diagnosis and evaluation of coronary artery disease (CAD). Developed to overcome the limitations of existing single-photon emission computed tomography (SPECT) and positron emission tomography (PET) agents, this compound is a structural analogue of the pesticide pyridaben (B1679940) and functions as a high-affinity inhibitor of mitochondrial complex I (MC-I).[1] Its unique mechanism of action, involving high first-pass extraction and prolonged retention within the mitochondria-rich myocardium, allows for high-resolution imaging and accurate assessment of myocardial blood flow.[2] Extensive preclinical and clinical development, spanning over a decade and involving multiple phase I, II, and III trials, has established its safety, superior image quality, and improved diagnostic accuracy over conventional SPECT imaging.[3][4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical trial history of this compound, complete with detailed experimental methodologies and quantitative data.

Introduction: The Need for a Novel MPI Agent

For decades, MPI has been a cornerstone in the noninvasive diagnosis of CAD, primarily relying on SPECT with tracers like Technetium-99m (⁹⁹ᵐTc)-sestamibi. However, SPECT imaging is often hampered by limitations such as low spatial resolution, soft-tissue attenuation artifacts, and a suboptimal first-pass myocardial extraction, which can compromise diagnostic accuracy, particularly in challenging patient populations like obese individuals or women.[6]

While PET offers superior resolution and the potential for accurate blood flow quantification, existing PET tracers have their own drawbacks. Rubidium-82 (⁸²Rb) has a very short half-life (75 seconds), requiring an expensive on-site generator and precluding exercise stress testing.[7] Other agents like ¹³N-ammonia and ¹⁵O-water necessitate an on-site cyclotron due to their extremely short half-lives.[8]

This clinical need spurred the development of an ¹⁸F-based PET agent. The 110-minute half-life of fluorine-18 is ideal, allowing for centralized cyclotron production, regional distribution as unit doses, and compatibility with standard exercise stress protocols.[4][7] this compound (¹⁸F) was designed to leverage these advantages while incorporating a chemical structure optimized for high and specific myocardial uptake and retention.[6]

Discovery and Mechanism of Action

This compound, with the code designation BMS-747158-02, is a fluorine-18 labeled analogue of pyridaben, a known inhibitor of mitochondrial complex I (MC-I), also known as NADH:ubiquinone oxidoreductase.[2][9][10]

Mechanism of Uptake and Retention: The tracer's efficacy is rooted in its specific, high-affinity binding to MC-I, an enzyme complex highly abundant in the mitochondria of cardiomyocytes.[2][5] The process is as follows:

-

Delivery: Following intravenous injection, this compound is delivered to the myocardium in proportion to regional blood flow.

-

Extraction: It exhibits a high first-pass extraction fraction (approximately 94%) across the myocardial cell membrane.[4][5]

-

Accumulation & Trapping: Once inside the cardiomyocyte, the lipophilic nature of the molecule facilitates its entry into the mitochondria. There, it binds with high affinity to MC-I. This strong binding effectively "traps" the tracer within the mitochondria of viable myocardial cells.[9][10]

-

Signal Generation: The slow washout from the myocardium results in a sustained, high-contrast signal for PET imaging, directly reflecting myocardial perfusion and mitochondrial integrity.[9]

This trapping mechanism, dependent on both blood flow and mitochondrial function, allows for clear differentiation between healthy, ischemic, and infarcted myocardial tissue.[10]

dot

Caption: Mechanism of this compound uptake and retention in cardiomyocytes.

Preclinical Development

Preclinical studies in animal models were crucial for establishing the fundamental characteristics of this compound as a viable MPI agent.

Experimental Protocols

In Vitro Binding and Uptake: While specific IC50 values are not publicly detailed, in vitro studies confirmed the high-affinity binding of this compound to MC-I.[11][12]

Animal Biodistribution Studies (Rats):

-

Animal Model: Studies were conducted using healthy rats.

-

Tracer Administration: A known quantity of ¹⁸F-Flurpiridaz was injected intravenously.

-

Tissue Harvesting: At specified time points (e.g., 10 and 60 minutes post-injection), animals were euthanized. Key organs and tissues (heart, lungs, liver, blood, muscle, etc.) were rapidly excised, weighed, and assayed for radioactivity using a gamma counter.

-

Data Analysis: The radioactivity in each organ was decay-corrected and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[13]

Myocardial Perfusion Imaging (Mice):

-

Animal Model: Studies utilized mice to assess tracer kinetics.

-

Anesthesia and Preparation: Mice were anesthetized, and body temperature was maintained at 37°C. A tail-vein catheter was placed for tracer injection.

-

Imaging Protocol:

-

Rest Scan: An initial dose of 0.6-3.0 MBq of ¹⁸F-Flurpiridaz was injected, and a dynamic PET scan was acquired for 41 minutes.

-

Stress Scan: Following the rest scan, a bolus of a pharmacological stress agent (e.g., regadenoson, 0.1 µg/g) was administered, followed by a second, higher dose of ¹⁸F-Flurpiridaz (2.2-8.1 MBq) for the stress scan.

-

-

Kinetic Modeling: Time-activity curves were generated, and data were fitted to a two-tissue compartment model to assess tracer kinetics.[5][8]

Key Preclinical Findings

Preclinical studies demonstrated a highly favorable profile for this compound:

-

High Myocardial Uptake: Significant accumulation in the heart was observed, with minimal uptake in surrounding tissues like the lungs and liver, suggesting excellent heart-to-background ratios.[13]

-

High First-Pass Extraction: The myocardial first-pass extraction fraction was measured to be 0.94, and importantly, it remained high and independent of flow rates.[13][4]

-

Prolonged Retention: The tracer showed slow washout from the myocardium, allowing for a flexible imaging window.[13]

Table 1: Preclinical Biodistribution of ¹⁸F-Flurpiridaz in Rats (%ID/g)

| Organ | 10 min post-injection | 60 min post-injection |

|---|---|---|

| Heart | 3.1 | N/A |

| Lung | 0.3 | N/A |

| Liver | 1.0 | N/A |

Clinical Development

The clinical development of this compound was a multi-phase process managed by Lantheus Medical Imaging and later GE Healthcare, involving hundreds of patients across international sites to rigorously assess its safety and diagnostic efficacy.[5]

Phase I Trials: Safety, Dosimetry, and Biodistribution

Phase I studies in healthy human subjects were designed to establish the safety profile and radiation dosimetry of the tracer.

Experimental Protocol:

-

Subjects: Healthy volunteers were recruited.

-

Dosing: Subjects received a single intravenous bolus of this compound at rest (e.g., 170–244 MBq). In a separate study, subjects received doses at rest and during stress (exercise or adenosine) on different days.[14][15]

-

Imaging: Dynamic PET was performed over the heart, followed by sequential whole-body PET scans for up to 5 hours to determine biodistribution.

-

Dosimetry Calculation: Time-activity curves for source organs were used to calculate radiation absorbed doses using the MIRD (Medical Internal Radiation Dose) schema.[14]

Key Findings:

-

Safety: this compound was found to be safe and well-tolerated with no drug-related serious adverse events.[14][15]

-

Biodistribution: The tracer showed high and sustained uptake in the myocardium. The primary routes of clearance were renal and hepatobiliary.[14]

-

Dosimetry: The critical organ (receiving the highest radiation dose) was identified as the kidneys at rest and the heart wall under stress conditions. The overall effective radiation dose was determined to be clinically acceptable and lower than a standard ⁹⁹ᵐTc-SPECT protocol.[14][16]

Table 2: Estimated Human Radiation Dosimetry from Phase I Trials

| Parameter | Rest Injection | Stress (Adenosine) | Stress (Exercise) |

|---|---|---|---|

| Effective Dose (mSv/MBq) | 0.019 | 0.019 | 0.015 |

| Critical Organ | Kidneys | Heart Wall | Heart Wall |

| Critical Organ Dose (mSv/MBq) | 0.066 | N/A | N/A |

Data sourced from Maddahi et al. (2011) and (2018).[14][15]

Phase II Trials: Establishing Diagnostic Performance

The Phase II trial was a multicenter study designed to directly compare the diagnostic performance of this compound PET with the standard ⁹⁹ᵐTc-SPECT MPI.

Experimental Protocol:

-

Patient Population: 143 patients with known or suspected CAD were enrolled across 21 centers.[3]

-

Imaging Protocol: All patients underwent both rest-stress this compound PET and ⁹⁹ᵐTc-SPECT MPI.

-

Image Analysis: Images were interpreted by three independent, blinded readers who assessed image quality, diagnostic certainty, and the presence of perfusion defects.

-

Gold Standard: For a subset of 86 patients, invasive coronary angiography (ICA) served as the standard of truth, with CAD defined as ≥50% stenosis in a coronary artery.[3]

Key Findings:

-

Superior Image Quality: this compound PET images were rated as "excellent/good" significantly more often than SPECT images for both rest and stress scans (p<0.01).[3]

-

Greater Diagnostic Certainty: Interpretation was "definitely normal/abnormal" in 90.8% of PET cases versus 70.9% for SPECT (p<0.01).[3]

-

Improved Diagnostic Accuracy: this compound PET demonstrated significantly higher sensitivity for detecting CAD compared to SPECT, with comparable specificity. The area under the Receiver Operating Characteristic (ROC) curve was significantly greater for PET.[3]

Table 3: Phase II Diagnostic Performance vs. SPECT (n=86)

| Metric | This compound PET | ⁹⁹ᵐTc-SPECT | p-value |

|---|---|---|---|

| Sensitivity | 78.8% | 61.5% | 0.02 |

| Specificity | 76.5% | 73.5% | NS |

| ROC Area Under Curve | 0.82 | 0.70 | 0.04 |

Data sourced from Berman et al. (2013) as cited in NIH.[3]

Phase III Trials: Definitive Efficacy and Safety

Two large-scale, international Phase III trials were conducted to provide definitive evidence of this compound's efficacy and safety for submission to regulatory agencies.

Experimental Protocol:

-

Patient Population: The first trial enrolled 795 patients with known or suspected CAD.[4][16] The second trial (AURORA) enrolled 730 patients with suspected CAD.[17]

-

Study Design: These were prospective, open-label, multicenter studies. Patients underwent a 1-day rest/stress this compound PET scan and a 1- or 2-day rest/stress ⁹⁹ᵐTc-SPECT scan.

-

Gold Standard: Quantitative Coronary Angiography (QCA) was used as the standard of truth, with significant CAD defined as ≥50% stenosis.[1][10]

-

Endpoints: The primary endpoint of the second trial was the diagnostic efficacy (sensitivity and specificity) of this compound PET. The secondary endpoint was the comparison of its diagnostic performance against SPECT.[10]

-

Image Interpretation: Three expert readers, blinded to all clinical and angiographic data, independently interpreted the PET and SPECT images.[16][17]

dot

Caption: Generalized workflow for the Phase III clinical trials.

Key Findings: The Phase III trials confirmed the results of the earlier studies on a larger scale.

-

Superior Sensitivity: In both major trials, this compound PET demonstrated significantly higher sensitivity for detecting ≥50% coronary stenosis compared to SPECT.[4][17]

-

Non-inferior/Comparable Specificity: The first trial did not meet its prespecified non-inferiority criterion for specificity, which prompted the second trial.[4] The second AURORA trial successfully demonstrated non-inferior specificity compared to SPECT.[5]

-

Superiority in Subgroups: The diagnostic accuracy of this compound PET was notably superior to SPECT in women and obese patients, who are often challenging to image.[5][17]

-

Lower Radiation Exposure: The total effective radiation dose for a rest/stress this compound PET study was approximately half that of a standard ⁹⁹ᵐTc-SPECT study.[4]

Table 4: Phase III (AURORA Trial) Diagnostic Performance vs. SPECT (n=578)

| Metric | This compound PET | ⁹⁹ᵐTc-SPECT | p-value |

|---|---|---|---|

| Sensitivity | 80.3% | 68.7% | 0.0003 |

| Specificity | 63.8% | 61.7% | 0.0004 (for non-inferiority) |

| ROC Area Under Curve (Overall) | 0.80 | 0.68 | <0.001 |

| ROC Area Under Curve (Women) | 0.84 | 0.70 | <0.01 |

| ROC Area Under Curve (Obese) | 0.79 | 0.67 | <0.001 |

Data sourced from Maddahi et al. (2023).[17]

Summary and Future Directions

The comprehensive development program for this compound (¹⁸F) has successfully demonstrated its value as a next-generation myocardial perfusion imaging agent. Its discovery was driven by a clear clinical need, and its mechanism of action, targeting mitochondrial complex I, provides a robust method for myocardial trapping and high-quality imaging. Preclinical and extensive multi-phase clinical trials have rigorously established its safety and diagnostic superiority over the long-standing standard of care, SPECT MPI.

With its favorable physical half-life allowing for broad distribution and its proven accuracy, particularly in challenging patient populations, this compound is poised to expand the use of cardiac PET and improve the noninvasive diagnosis of coronary artery disease. Future research will likely focus on optimizing imaging protocols, further exploring its utility in quantitative myocardial blood flow analysis, and integrating it into clinical practice to guide patient management and improve outcomes.

dot

Caption: Logical progression of this compound from concept to approval.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. snmmi.org [snmmi.org]

- 3. This compound F 18 PET: Phase II Safety and Clinical Comparison with SPECT Myocardial Perfusion Imaging for Detection of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress of 18F-flurpiridaz in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The next generation of cardiac positron emission tomography imaging agents: discovery of this compound F-18 for detection of coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Rest/stress myocardial perfusion imaging by positron emission tomography with 18F-Flurpiridaz: A feasibility study in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. Dosimetry, biodistribution, and safety of this compound F 18 in healthy subjects undergoing rest and exercise or pharmacological stress PET myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. This compound F-18 PET Myocardial Perfusion Imaging in Patients With Suspected Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Flurpiridaz

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurpiridaz, a pyridaben (B1679940) analog, is a novel radiopharmaceutical agent designed for myocardial perfusion imaging (MPI) using positron emission tomography (PET). Labeled with fluorine-18 (B77423) ([¹⁸F]this compound), it exhibits high affinity for mitochondrial complex I (MC-I), enabling the visualization and quantification of myocardial blood flow. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed account of its synthesis, including the multi-step preparation of its precursor and the subsequent automated radiolabeling process. Experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways are presented to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a derivative of pyridaben, a known inhibitor of mitochondrial complex I. The non-radiolabeled form of this compound has the chemical name 2-tert-butyl-4-chloro-5-[[4-(2-fluoroethoxymethyl)phenyl]methoxy]pyridazin-3-one. The fluorine-18 labeled version, [¹⁸F]this compound, is the active agent in the diagnostic product Flyrcado™.

| Property | Value |

| IUPAC Name | 2-tert-butyl-4-chloro-5-({4-[(2-[¹⁸F]fluoroethoxy)methyl]phenyl}methoxy)pyridazin-3(2H)-one |

| CAS Number | 863887-89-2 |

| Molecular Formula | C₁₈H₂₂Cl[¹⁸F]N₂O₃ |

| Molecular Weight | Approximately 367.8 g/mol |

| SMILES String | CC(C)(C)N1N=CC(OCC2=CC=C(COCC[18F])C=C2)=C(Cl)C1=O |

| Mechanism of Action | Inhibition of NADH:ubiquinone oxidoreductase (Mitochondrial Complex I) |

Synthesis of this compound

The synthesis of [¹⁸F]this compound is a two-stage process involving the multi-step synthesis of a tosylate precursor followed by a rapid, automated radiolabeling step with [¹⁸F]fluoride.

Synthesis of the Tosylate Precursor

The synthesis of the tosylate precursor, 2-(4-((1-tert-Butyl-5-chloro-6-oxo-1,6-dihydropyridazine-4-yloxy)methyl)benzyloxy)ethyl-4-methylbenzensulfonate, is achieved through a multi-step sequence starting from mucochloric acid.[1]

Experimental Protocol: Synthesis of the Tosylate Precursor [1]

-

Step 1: Synthesis of 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one.

-

To a mixture of mucochloric acid (1.18 g, 6.98 mmol) and Na₂CO₃ (0.33 g, 3.11 mmol) in 15 ml of distilled water, add tert-butylhydrazine (B1221602) hydrochloride (0.86 g, 6.90 mmol) in an ice-water bath.

-

Stir the reaction mixture for approximately 4 hours.

-

The resulting white precipitate is filtered, washed with water, and dried under reduced vacuum.

-

-

Subsequent Steps: The dichloropyridazinone intermediate undergoes a series of reactions, including etherification and tosylation, to yield the final precursor. A detailed, step-by-step protocol for these subsequent transformations can be found in the work by Eryilmaz and Kilbas (2022).[1]

The overall yield for the multi-step synthesis of the precursor is approximately 35%.[1]

Automated Radiosynthesis of [¹⁸F]this compound

The radiolabeling of the tosylate precursor with [¹⁸F]fluoride is performed using an automated synthesis module, such as the Modular Lab-PharmTracer, to ensure a sterile and efficient process.[1]

Experimental Protocol: Automated Radiosynthesis of [¹⁸F]this compound [1]

-

[¹⁸F]Fluoride Trapping: The cyclotron-produced [¹⁸F]fluoride is trapped on a QMA (quaternary methylammonium) anion-exchange cartridge.

-

Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2./K₂CO₃ or tetrabutylammonium (B224687) bicarbonate (TBA-HCO₃).

-

Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile (B52724) to ensure anhydrous conditions for the nucleophilic substitution reaction.

-

Radiolabeling Reaction: The tosylate precursor (10 mg) dissolved in anhydrous acetonitrile (2 mL) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at 95°C for 10 minutes to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.

-

Purification: The crude reaction mixture is purified using solid-phase extraction (SPE) cartridges, typically a tC18 Plus Long Cartridge followed by an Alumina N Plus Light Cartridge, to remove unreacted [¹⁸F]fluoride and other impurities. This method avoids the need for preparative HPLC.

-

Formulation: The purified [¹⁸F]this compound is formulated in a solution containing 7-8% ethanol (B145695) and 50 mg/ml of ascorbic acid for stabilization.

Quantitative Data for Automated Synthesis [1]

| Parameter | Value |

| Radiochemical Yield | 55–65% (decay-corrected) |

| Radiochemical Purity | > 98% |

| Total Synthesis Time | Approximately 50 minutes |

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This high-affinity binding leads to the accumulation and retention of the radiotracer in metabolically active myocardial cells, which are rich in mitochondria.[2] The inhibition of Complex I disrupts the electron flow, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).

Caption: Inhibition of Mitochondrial Complex I by this compound.

Experimental Workflows

The overall process from precursor synthesis to the final formulated product for injection involves a series of well-defined steps.

References

Flurpiridaz Binding Affinity for Mitochondrial Complex I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurpiridaz, a pyridaben (B1679940) analogue, is a high-affinity inhibitor of mitochondrial complex I (MC-I), also known as NADH:ubiquinone oxidoreductase.[1][2] This specific binding characteristic is the foundation for its use as a positron emission tomography (PET) agent for myocardial perfusion imaging (MPI).[3][4] The radiolabeled form, [¹⁸F]this compound, allows for the non-invasive assessment of coronary artery disease by visualizing myocardial perfusion.[1] Its mechanism of action involves binding to the PSST subunit of mitochondrial complex I in cardiomyocytes, leading to its retention in viable myocardial tissue.[5] This technical guide provides an in-depth overview of the binding affinity of this compound for mitochondrial complex I, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound and its analogues to mitochondrial complex I has been quantified through in vitro inhibition assays. The most pertinent data is for the non-radioactive fluorine-19 analogue of this compound, which demonstrates potent inhibition of MC-I. For comparative purposes, the inhibitory concentrations of other known complex I inhibitors are also presented.

| Compound | IC₅₀ (nmol/L) | Test System |

| This compound (as ¹⁹F-BMS-747158-01) | 16.6 ± 3.0 | Bovine Heart Submitochondrial Particles |

| Rotenone | 18.2 ± 6.7 | Bovine Heart Submitochondrial Particles |

| Pyridaben | 19.8 ± 2.6 | Bovine Heart Submitochondrial Particles |

| Deguelin | 23.1 ± 1.5 | Bovine Heart Submitochondrial Particles |

Data sourced from Yalamanchili et al., 2007.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly interacting with mitochondrial complex I, a critical enzyme in the electron transport chain responsible for oxidative phosphorylation. The following diagram illustrates the position of complex I in the electron transport chain and the inhibitory action of this compound.

Caption: this compound inhibits the electron transport chain at Mitochondrial Complex I.

Experimental Protocols

The determination of the binding affinity of this compound to mitochondrial complex I is typically achieved through an in vitro enzyme inhibition assay. The following protocol is a representative methodology based on published studies for assessing the inhibition of NADH:ubiquinone oxidoreductase activity.

Objective:

To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on mitochondrial complex I activity.

Materials:

-

Biological Sample: Isolated bovine heart submitochondrial particles (SMPs) or purified mitochondrial complex I.

-

Substrates:

-

NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)

-

Decylubiquinone (B1670182) (a ubiquinone analogue)

-

-

Inhibitor: this compound (non-radioactive form, e.g., ¹⁹F-BMS-747158-01) dissolved in a suitable solvent (e.g., DMSO).

-

Buffer: 20 mM HEPES or Tris-HCl, pH 7.5.

-

Other Reagents:

-

Asolectin (for membrane protein reconstitution/stabilization)

-

DMSO (for inhibitor dilution)

-

-

Equipment:

-

Spectrophotometer capable of measuring absorbance at 340 nm.

-

Temperature-controlled cuvette holder (e.g., 32°C).

-

Pipettes and general laboratory consumables.

-

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of NADH in the assay buffer.

-

Prepare a stock solution of decylubiquinone in ethanol.

-

Prepare a stock solution of asolectin by sonication in the assay buffer.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Mixture Preparation:

-

In a spectrophotometer cuvette, prepare the assay mixture containing:

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5)

-

Asolectin (e.g., 0.5 mg/mL)

-

Decylubiquinone (e.g., 100-200 µM)

-

Varying concentrations of this compound (or DMSO for control).

-

-

Incubate the mixture for a few minutes at the desired temperature (e.g., 32°C).

-

-

Enzyme Addition and Reaction Initiation:

-

Add the mitochondrial complex I preparation (e.g., 5 µg of protein) to the cuvette and incubate for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding NADH (e.g., 100 µM).

-

-

Data Acquisition:

-

Immediately monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADH to NAD⁺ (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).

-

Record the initial rate of the reaction (the linear phase of the absorbance change).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (DMSO only).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

-

The following diagram outlines the workflow for this experimental protocol.

Caption: Experimental workflow for determining the IC₅₀ of this compound.

Conclusion

This compound is a potent inhibitor of mitochondrial complex I with a high binding affinity, as demonstrated by its low nanomolar IC₅₀ value. This characteristic is fundamental to its utility as a PET imaging agent for myocardial perfusion. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound and similar compounds targeting mitochondrial complex I. A thorough understanding of its binding affinity and mechanism of action is crucial for researchers and drug development professionals working in the fields of cardiology, medical imaging, and mitochondrial pharmacology.

References

- 1. Progress of 18F-flurpiridaz in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. snmmi.org [snmmi.org]

- 3. The next generation of cardiac positron emission tomography imaging agents: discovery of this compound F-18 for detection of coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of action of this compound F 18? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

Preclinical Applications of Flurpiridaz F-18 in Cardiac PET Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurpiridaz F-18 (also known as ¹⁸F-BMS-747158-02) is a novel radiopharmaceutical agent developed for myocardial perfusion imaging (MPI) using positron emission tomography (PET).[1] As a structural analog of pyridaben, it functions by binding with high affinity to the mitochondrial complex I (MC-I), an enzyme abundant in the mitochondria-rich tissue of the myocardium.[1][2][3] This mechanism allows for high first-pass extraction and retention in cardiomyocytes, providing excellent image quality for the assessment of coronary artery disease (CAD).[3]

This compound exhibits several advantages over existing PET radiotracers.[4] Its relatively long half-life of approximately 110 minutes facilitates centralized production and distribution, removing the need for an on-site cyclotron, which is a major limitation for tracers like ¹³N-ammonia and ¹⁵O-water.[1][2][4] This extended half-life also makes it compatible with exercise stress testing, a significant advantage over very short-lived agents like Rubidium-82.[1][5] Furthermore, the short positron range of ¹⁸F results in higher resolution images compared to Rb-82.[1][6] Preclinical studies have consistently demonstrated a high myocardial extraction fraction (over 90%), slow clearance, and high myocardium-to-background contrast, making it a promising agent for both qualitative and quantitative assessment of myocardial blood flow (MBF).[6][7][8]

Mechanism of Action and Uptake Pathway

This compound's retention in the heart is directly linked to its interaction with mitochondrial complex I. The tracer rapidly accumulates in cardiomyocytes and binds potently to MC-I, leading to its trapping within the mitochondria. This process is dependent on myocardial perfusion, establishing a near-linear relationship between tracer uptake and blood flow.

References

- 1. dmshealth.com [dmshealth.com]

- 2. 18F this compound PET MPI: New Horizons in Cardiac Imaging - American College of Cardiology [acc.org]

- 3. snmmi.org [snmmi.org]

- 4. Absolute Quantitation of Myocardial Blood Flow in Human Subjects with or without Myocardial Ischemia using Dynamic this compound F 18 Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cardiovascularbusiness.com [cardiovascularbusiness.com]

- 6. dicardiology.com [dicardiology.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to the Radiochemistry and Radiolabeling of Flurpiridaz with Fluorine-18

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the radiochemistry and radiolabeling of Flurpiridaz with Fluorine-18 (B77423) ([¹⁸F]this compound). This compound F-18 is a promising radiopharmaceutical for Positron Emission Tomography (PET) myocardial perfusion imaging (MPI) for the detection of coronary artery disease (CAD).[1][2][3][4][5] This document details the synthesis of the precursor, various radiolabeling methodologies, purification techniques, and quality control procedures, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Introduction to [¹⁸F]this compound

[¹⁸F]this compound is a fluorine-18 labeled analog of the pesticide Pyridaben.[6][7] It functions by binding with high affinity to the mitochondrial complex I (MC-I) in cardiomyocytes.[6][7] This mechanism of action, combined with the favorable physical properties of Fluorine-18 (t½ = 109.8 min), allows for high-quality PET imaging of myocardial perfusion.[7][8] Clinical studies have demonstrated its potential for superior image quality and diagnostic accuracy compared to traditional SPECT agents, particularly in patient populations that are challenging to image, such as obese patients and women.[5][9] The longer half-life of ¹⁸F facilitates centralized production and distribution, making it a viable option for clinical sites without an on-site cyclotron.[7]

Synthesis of the this compound Precursor

The successful radiosynthesis of [¹⁸F]this compound is contingent on the availability of a suitable precursor. The most commonly used precursor is a tosylated derivative of this compound, which allows for nucleophilic substitution with [¹⁸F]fluoride.

One reported method for the synthesis of the precursor starts from mucochloric acid, with a total yield of 35%.[1][2][3][4] An improved and more facile synthesis has also been developed, which avoids the use of hazardous reagents like ethylene (B1197577) oxide and increases the overall chemical yield more than fivefold.[10]

Radiolabeling of this compound with Fluorine-18

The radiolabeling of this compound is typically achieved through a one-step nucleophilic substitution reaction on the tosylated precursor. The process involves the reaction of the precursor with activated [¹⁸F]fluoride.

Automated Synthesis

The radiosynthesis of [¹⁸F]this compound is well-suited for automation, which ensures reproducibility, radiation safety, and compliance with Good Manufacturing Practices (GMP). Several commercially available automated synthesis modules, such as the Modular Lab-PharmTracer (ML-PT), have been successfully employed for the production of [¹⁸F]this compound.[1][2][4]

A key development in this area is a fully automated synthesis method that does not require external preparative High-Performance Liquid Chromatography (HPLC) for purification.[1][2][4] This simplified approach enhances the efficiency and cost-effectiveness of [¹⁸F]this compound production.

Experimental Protocol: Automated Synthesis without HPLC Purification

This protocol is adapted from a method developed for the Modular Lab-PharmTracer (ML-PT) synthesis module.

Materials:

-

Tosylate precursor of this compound

-

[¹⁸F]Fluoride (produced via cyclotron)

-

Tetrabutylammonium bicarbonate (TBA-HCO₃) solution

-

Acetonitrile (B52724) (MeCN)

-

Ethanol (B145695) (EtOH)

-

Water for Injection (WFI)

-

L-ascorbic acid

-

Sep-Pak QMA Cartridge

-

Sep-Pak tC18 Plus Long Cartridge

-

Sep-Pak Alumina N Plus Light Cartridge

-

Sterile filter (0.22 µm)

Procedure:

-

[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a QMA cartridge to trap the [¹⁸F]F⁻.

-

Elution of [¹⁸F]Fluoride: The trapped [¹⁸F]F⁻ is eluted from the QMA cartridge into the reactor vessel using a solution of TBA-HCO₃ in acetonitrile/water.

-

Azeotropic Drying: The [¹⁸F]fluoride/TBA-HCO₃ mixture is dried by azeotropic distillation with acetonitrile under a stream of nitrogen to remove water.

-

Radiolabeling Reaction: The tosylate precursor dissolved in acetonitrile is added to the reactor containing the dried [¹⁸F]TBAF complex. The reaction mixture is heated at a specified temperature for a set duration to facilitate the nucleophilic substitution.

-

Purification:

-

The crude reaction mixture is diluted with water and passed through a tC18 Plus Long Cartridge. This retains the [¹⁸F]this compound while allowing more polar impurities to pass through.

-

The tC18 cartridge is washed with water to remove any remaining polar impurities.

-

The purified [¹⁸F]this compound is eluted from the tC18 cartridge with ethanol.

-

The ethanolic solution is then passed through an Alumina N Plus Light Cartridge for further purification.

-

-

Formulation: The purified [¹⁸F]this compound solution is diluted with a solution of L-ascorbic acid and WFI to obtain the final injectable product. The final formulation is passed through a sterile filter into a sterile vial.

Quantitative Data

The following tables summarize the quantitative data reported for the synthesis of [¹⁸F]this compound.

Table 1: Radiosynthesis Parameters and Yields

| Parameter | Value | Reference |

| Radiochemical Yield (decay-corrected) | 55-65% | [1][2][4] |

| Radiochemical Yield (uncorrected) | 40% | [11] |

| Synthesis Time (including purification) | ~50 minutes | [11] |

Table 2: Quality Control and Product Specifications

| Parameter | Specification | Reference |

| Radiochemical Purity | > 98% | [1][2][4] |

| Radiochemical Purity (with HPLC) | > 97% | [11] |

| Stability | Stable for at least 12 hours | [1][2][4] |

| Final Formulation | [¹⁸F]this compound in 7-8% ethanol with 50 mg/ml ascorbic acid | [1] |

Visualizations

Experimental Workflow

The following diagram illustrates the automated synthesis workflow for [¹⁸F]this compound without the need for preparative HPLC purification.

Caption: Automated synthesis workflow for [¹⁸F]this compound.

Mechanism of Action

The following diagram illustrates the proposed mechanism of action of [¹⁸F]this compound at the cellular level.

Caption: Mechanism of action of [¹⁸F]this compound.

Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the final [¹⁸F]this compound product.

-

Radiochemical Purity and Identity: This is typically determined by Radio-HPLC. The retention time of the product peak is compared to that of a non-radioactive this compound standard.

-

Radionuclidic Purity: The identity of the radionuclide is confirmed by measuring the half-life of the final product.

-

Residual Solvents: The levels of residual solvents, such as acetonitrile and ethanol, are determined by gas chromatography (GC) to ensure they are within acceptable limits.

-

pH: The pH of the final product should be within a physiologically acceptable range.

-

Sterility and Endotoxins: The final product must be sterile and tested for bacterial endotoxins to ensure it is safe for intravenous injection.

Conclusion

The radiolabeling of this compound with Fluorine-18 has been well-established, with robust and efficient methods available for its production. The development of fully automated synthesis platforms that do not require HPLC purification represents a significant advancement, making the production of [¹⁸F]this compound more accessible and cost-effective. The high radiochemical yields and purity achievable with these methods, combined with the favorable biological properties of the tracer, position [¹⁸F]this compound as a key radiopharmaceutical for the future of cardiac PET imaging. This guide provides a solid foundation for researchers and professionals involved in the development and implementation of [¹⁸F]this compound for clinical and research applications.

References

- 1. A practical fully automated radiosynthesis of [18F]this compound on the module modular lab-pharmtracer without external purification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A practical fully automated radiosynthesis of [18F]this compound on the module modular lab-pharmtracer without external purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. snmmi.org [snmmi.org]

- 7. m.youtube.com [m.youtube.com]

- 8. dmshealth.com [dmshealth.com]

- 9. asnc.org [asnc.org]

- 10. [18 F]this compound: Facile and Improved Precursor Synthesis for this Next-Generation Cardiac Positron Emission Tomography Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Primary experimental study on <sup>18</sup>F-flurpiridaz synthesis and its myocardial perfusion imaging through PET/CT in normal miniature pigs [ijrmnm.com]

In-Vitro Studies of Flurpiridaz Uptake in Myocardial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurpiridaz F-18 is a promising positron emission tomography (PET) radiotracer for myocardial perfusion imaging (MPI). Its mechanism of action, centered on the specific binding to mitochondrial complex I (MC-I), offers high-quality imaging and accurate assessment of myocardial blood flow. This technical guide provides an in-depth overview of the in-vitro studies that have elucidated the uptake and retention mechanisms of this compound in myocardial cells. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of cardiology, nuclear medicine, and pharmacology.

Mechanism of Action

This compound is a structural analogue of the insecticide pyridaben (B1679940) and functions as a potent inhibitor of the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key enzyme in the electron transport chain.[1] In myocardial cells, which are rich in mitochondria to meet their high energy demands, this compound exhibits rapid uptake and prolonged retention. This is attributed to its high affinity and specific binding to MC-I.[2] The tracer's uptake is directly proportional to myocardial blood flow, allowing for the quantitative assessment of perfusion.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro studies of this compound (referred to as F-18 BMS-747158-02 in the cited study) in neonatal rat cardiomyocytes and bovine heart submitochondrial particles.[4][5]

Table 1: Inhibition of Mitochondrial Complex I (MC-I) by this compound and Reference Inhibitors [4][5]

| Compound | IC50 (nmol/L) |

| This compound (F-19 BMS-747158-01) | 16.6 ± 3 |

| Rotenone | 18.2 ± 6.7 |

| Pyridaben | 19.8 ± 2.6 |

| Deguelin | 23.1 ± 1.5 |

| P-070 (inactive pyridaben analog) | >4000 |

Table 2: In-Vitro Uptake and Kinetics of this compound (F-18 BMS-747158-02) in Neonatal Rat Cardiomyocytes [4][5]

| Parameter | Value |

| Uptake at 60 minutes | 10.3% ± 0.7% of incubated drug |

| Inhibition of Uptake by Rotenone (200 nmol/L) | 91% ± 2% |

| Inhibition of Uptake by Deguelin (200 nmol/L) | 89% ± 3% |

| Time to half-maximal (t½) uptake | ~35 seconds |

| Washout half-life (t½) for efflux | >120 minutes |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. While the exact protocols used in the primary literature may have slight variations, these represent standard and reproducible methods for such in-vitro studies.

Isolation and Culture of Neonatal Rat Cardiomyocytes

This protocol is adapted from established methods for the primary culture of neonatal rat cardiomyocytes.[6][7]

Materials:

-

1-3 day old Sprague-Dawley rat pups

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Trypsin (0.25%)

-

Collagenase Type II

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Percoll

-

Laminin-coated culture dishes

Procedure:

-

Euthanize neonatal rat pups in accordance with institutional animal care and use committee guidelines.

-

Excise the hearts and place them in ice-cold Ca2+/Mg2+-free HBSS.

-

Trim away atrial and connective tissues, and mince the ventricular tissue into small fragments.

-

Digest the tissue fragments with a solution of trypsin and collagenase in HBSS with gentle agitation at 37°C.

-

After several digestion cycles, pool the cell suspensions and centrifuge to pellet the cells.

-

Resuspend the cell pellet in DMEM with 10% FBS to inactivate the digestive enzymes.

-

Purify the cardiomyocytes from fibroblasts and other cell types using a discontinuous Percoll gradient.

-

Plate the purified cardiomyocytes on laminin-coated culture dishes and incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Allow the cells to attach and form a confluent monolayer before conducting uptake experiments.

In-Vitro Uptake and Inhibition Assay

This protocol describes a typical radiotracer uptake experiment in cultured cardiomyocytes.

Materials:

-

Confluent monolayers of neonatal rat cardiomyocytes

-

This compound F-18 (F-18 BMS-747158-02)

-

Uptake Buffer (e.g., Tyrode's salt solution)

-

Wash Buffer (ice-cold PBS)

-

Mitochondrial Complex I inhibitors (Rotenone, Deguelin)

-

Scintillation counter or gamma counter

Procedure:

-

Wash the cardiomyocyte monolayers with pre-warmed Uptake Buffer.

-

For inhibition studies, pre-incubate the cells with the respective inhibitors (e.g., 200 nmol/L Rotenone) for a specified time.

-

Initiate the uptake by adding the this compound F-18 solution (at a specified concentration and radioactivity) to the cells and incubate for various time points (e.g., up to 60 minutes) at 37°C.

-

To determine uptake kinetics, terminate the uptake at different time intervals (e.g., 0, 15, 30, 60, 120 seconds).

-

Stop the uptake by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold Wash Buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

Quantify the radioactivity in the cell lysate using a scintillation counter or gamma counter.

-

Determine the protein concentration of the cell lysate to normalize the radioactivity counts.

Mitochondrial Complex I Activity Assay

This protocol outlines a method to determine the inhibitory effect of this compound on MC-I activity using bovine heart submitochondrial particles.[8]

Materials:

-

Bovine heart submitochondrial particles

-

Assay Buffer (e.g., phosphate (B84403) buffer with MgCl2)

-

NADH

-

Decylubiquinone (Coenzyme Q1 analog)

-

This compound (non-radioactive) and other inhibitors

-

Spectrophotometer

Procedure:

-

Prepare bovine heart submitochondrial particles by differential centrifugation of heart homogenate.

-

Incubate the submitochondrial particles with various concentrations of this compound or other inhibitors.

-

Initiate the enzymatic reaction by adding NADH to the mixture.

-

The activity of MC-I is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The IC50 value is calculated by plotting the percentage of inhibition of MC-I activity against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of this compound Uptake

Caption: Cellular uptake and mitochondrial binding of this compound F-18.

Experimental Workflow for In-Vitro Uptake Assay

Caption: Workflow for this compound F-18 in-vitro uptake assay.

References

- 1. snmmi.org [snmmi.org]

- 2. The next generation of cardiac positron emission tomography imaging agents: discovery of this compound F-18 for detection of coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Mechanism of uptake and retention of F-18 BMS-747158-02 in cardiomyocytes: a novel PET myocardial imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Optimized Protocol for Culture of Cardiomyocyte from Neonatal Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

A Technical Guide to the Dosimetry and Radiation Safety Profile of Flurpiridaz F-18

For Researchers, Scientists, and Drug Development Professionals

Flurpiridaz F-18 (also known as ¹⁸F-BMS-747158-02 and marketed as FLYRCADO™) is a radioactive diagnostic agent indicated for Positron Emission Tomography (PET) myocardial perfusion imaging (MPI). It is used in adult patients with known or suspected coronary artery disease (CAD) to assess myocardial ischemia and infarction. This technical guide provides an in-depth overview of its dosimetry, biodistribution, and radiation safety profile based on key clinical studies.

Mechanism of Action

This compound F-18 is a structural analog of pyridaben (B1679940) that binds with high affinity to the mitochondrial complex I (MC-1) in cardiomyocytes.[1][2] This interaction leads to rapid uptake by the heart muscle and slow washout, allowing for high-quality imaging.[1]

Radiation Dosimetry

The radiation dosimetry of this compound F-18 has been evaluated in human subjects under both rest and stress (pharmacologic or exercise) conditions. The effective dose, a measure of the overall radiation risk to the body, and the absorbed doses to specific organs have been calculated using standardized methods, such as the OLINDA/EXM (Organ Level INternal Dose Assessment/EXponential Modeling) software.[3][4]

Effective Dose

The mean effective radiation dose is a critical parameter for assessing patient risk. For this compound F-18, the effective dose has been found to be comparable to other F-18 labeled PET tracers like ¹⁸F-FDG.[5] The values vary slightly depending on whether the patient is at rest or undergoing stress.

Table 1: Summary of Effective Dose for this compound F-18

| Condition | Mean Effective Dose (mSv/MBq) | Mean Effective Dose (rem/mCi) | Reference |

| Rest | 0.019 | 0.072 | [4][6] |

| Exercise Stress | 0.015 | 0.054 | [7][8] |

| Adenosine (B11128) Stress | 0.019 | 0.069 | [7][8] |

For a typical single-day, rest-stress protocol, the total patient exposure is estimated to be acceptable for clinical use. For instance, a rest-stress protocol with a total administered activity of up to 518 MBq would result in an effective radiation dose of approximately 6.4 mSv.[7]

Organ-Specific Absorbed Doses

The biodistribution of this compound F-18 determines which organs receive the highest radiation doses. Following intravenous injection, the tracer distributes throughout the body with primary clearance through the hepatobiliary system and some urinary excretion.[4][6]

Under resting conditions, the kidneys are the critical organ, receiving the highest absorbed dose.[1][4][5][6] However, during both exercise and pharmacologic stress, the heart wall receives the largest mean absorbed dose due to increased myocardial blood flow and tracer uptake.[7][8]

Table 2: Mean Absorbed Radiation Doses for Key Organs (mSv/MBq)

| Organ | Rest Injection | Stress (Exercise/Adenosine) | Reference |

| Kidneys | 0.066 | Not specified as critical organ | [1][4][6] |

| Heart Wall | 0.048 | ~0.090 | [4][6][7] |

| Liver | Not specified | Not specified | |

| Urinary Bladder | Lower than ¹⁸F-FDG | Not specified | [3] |

Biodistribution and Pharmacokinetics

Studies in healthy subjects show that this compound F-18 exhibits high and sustained retention in the heart muscle.[4][6] Animal studies confirm a substantial myocardial uptake with favorable heart-to-lung and heart-to-liver ratios, which contributes to excellent image quality.[2][4][9] Mean urinary excretion is relatively low, measured at approximately 4.83% of the injected dose.[4][6]

Experimental Protocols

The dosimetry data presented are derived from phase I, first-in-human clinical trials. The methodologies employed in these key studies are detailed below.

Human Dosimetry Study Protocol

A representative study to determine the dosimetry and biodistribution of this compound F-18 involved the following steps:

-

Subjects: A cohort of 12 healthy adult subjects was recruited for the study.[7][8]

-

Administration: Subjects received an intravenous injection of this compound F-18.

-

Imaging: Sequential whole-body PET scans were performed for up to 5 hours post-injection to track the biodistribution of the tracer over time.[7][8]

-

Sampling: Blood samples were collected for up to 8 hours to analyze the pharmacokinetics of the tracer.[7][8]

-

Data Analysis:

-

Regions of interest (ROIs) were drawn on the PET images for identifiable organs.

-

Time-activity curves were generated for each source organ.

-

Residence times were calculated from the integration of these curves.

-

Organ-level radiation dose estimates were calculated for the adult human model using the OLINDA/EXM software, based on the Medical Internal Radiation Dose (MIRD) schema.[3][4]

-

The following diagram illustrates the general workflow for a human clinical dosimetry study.

Radiation Safety Profile

The radiation safety profile of this compound F-18 is favorable and supports its clinical use.

Overall Safety and Tolerability

Across multiple clinical studies involving over 2000 subjects, this compound F-18 has been shown to be well tolerated.[7] There have been no drug-related serious adverse events reported in the key dosimetry and safety trials.[4][6][7][8] The most common adverse reactions observed during rest and stress MPI (incidence ≥ 2%) include dyspnea, headache, angina pectoris, chest pain, and flushing.[10]

Radiation Risks and Mitigation

As with any radiopharmaceutical, this compound F-18 contributes to a patient's long-term cumulative radiation exposure, which is associated with an increased risk of cancer.[10] To minimize radiation exposure to both patients and healthcare providers, safe handling procedures are essential. Patients are advised to stay well-hydrated before and after administration and to void frequently to help clear the tracer from the body.[10]

Maximum Administerable Dose

Based on dosimetry calculations, the maximum injected activity that can be administered without exceeding a 10 mSv (1 rem) effective dose is approximately 539 MBq (15 mCi) for an adenosine stress protocol and 685 MBq (19 mCi) for an exercise stress protocol.[7][8][11]

The following diagram illustrates the logical relationship between key factors in radiation safety assessment.

Conclusion

This compound F-18 possesses a well-characterized and favorable dosimetry and radiation safety profile. The effective radiation dose is comparable to other commonly used PET agents, and the tracer is well-tolerated by patients. The critical organ for radiation exposure is the kidneys at rest and the heart wall under stress conditions. These findings, based on comprehensive clinical data, establish this compound F-18 as a safe and effective agent for PET myocardial perfusion imaging.

References

- 1. snmmi.org [snmmi.org]

- 2. researchgate.net [researchgate.net]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Phase I, first-in-human study of BMS747158, a novel 18F-labeled tracer for myocardial perfusion PET: dosimetry, biodistribution, safety, and imaging characteristics after a single injection at rest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dosimetry, biodistribution, and safety of this compound F 18 in healthy subjects undergoing rest and exercise or pharmacological stress PET myocardial perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BMS-747158-02: a novel PET myocardial perfusion imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gehealthcare.com [gehealthcare.com]

- 11. researchgate.net [researchgate.net]

Flurpiridaz (¹⁸F): A Technical Guide to its Application as a Biomarker for Mitochondrial Function in Cardiac Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurpiridaz (¹⁸F) is a novel radiopharmaceutical agent for Positron Emission Tomography (PET) that holds significant promise as a biomarker for mitochondrial function, primarily in the context of myocardial perfusion imaging (MPI).[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and a summary of key quantitative data from clinical studies.

This compound is a fluorine-18 (B77423) labeled analogue of the insecticide pyridaben.[2][4] Its unique mechanism of action, targeting mitochondrial complex I (MC-I), allows for a more direct assessment of myocardial blood flow and tissue viability compared to traditional single-photon emission computed tomography (SPECT) agents.[1][5][6] The favorable physical properties of fluorine-18, including a 109.8-minute half-life and a short positron range, contribute to superior image quality and resolution.[2][5] This guide is intended for researchers, scientists, and drug development professionals interested in leveraging this compound for preclinical and clinical research.

Mechanism of Action: Targeting Mitochondrial Complex I

This compound's utility as a biomarker is rooted in its specific and high-affinity binding to mitochondrial complex I (NADH:ubiquinone oxidoreductase), an essential enzyme in the electron transport chain located in the inner mitochondrial membrane.[1][2][4][7] This complex is abundant in cardiomyocytes, which are rich in mitochondria to meet the high energy demands of the heart.[2][5]

The uptake and retention of this compound in the myocardium are directly proportional to regional blood flow and the density of functional mitochondria.[1][7] In viable myocardial tissue with intact mitochondrial function, this compound is rapidly extracted from the blood and retained, providing a strong and stable PET signal.[1][6] Conversely, in ischemic or infarcted tissue where mitochondrial density and function are compromised, the uptake of this compound is significantly reduced.[1] This direct link to cellular metabolic machinery makes this compound a sensitive marker for myocardial viability.[1]

The following diagram illustrates the mechanism of this compound uptake and retention in a cardiomyocyte.

Quantitative Data from Clinical Trials

Multiple clinical trials have demonstrated the safety and efficacy of this compound PET imaging, often comparing it to the standard-of-care SPECT MPI. The data consistently show superior performance of this compound in terms of image quality, diagnostic certainty, and sensitivity for detecting coronary artery disease (CAD).

Table 1: Comparison of Diagnostic Performance between this compound PET and SPECT MPI

| Metric | This compound PET | SPECT MPI | p-value | Study Phase |

| Sensitivity | ||||

| for ≥50% stenosis | 78.8% | 61.5% | 0.02 | Phase 2[2][8] |

| for ≥50% stenosis | 71.9% | 53.7% | <0.001 | Phase 3 (First)[2][9] |

| for ≥50% stenosis | 80.3% | 68.7% | 0.0003 | Phase 3 (AURORA)[9][10] |

| Specificity | ||||

| for ≥50% stenosis | 76.5% | 73.5% | NS | Phase 2[2][8] |

| for ≥50% stenosis | 76.2% | 86.8% | NS (non-inferiority not met) | Phase 3 (First)[2][9] |

| for ≥50% stenosis | 63.8% | 61.7% | 0.0004 (non-inferior) | Phase 3 (AURORA)[2][10] |

| Area Under ROC Curve | ||||

| Overall Population | 0.82 | 0.70 | 0.04 | Phase 2[8] |

| Overall Population | > SPECT | <0.001 | Phase 3 (First)[2] | |

| Overall Population | 0.80 | 0.68 | <0.001 | Phase 3 (AURORA)[2][10] |

| Women | > SPECT | <0.001 | Phase 3 (AURORA)[2][10] | |

| Obese Patients | > SPECT | <0.001 | Phase 3 (AURORA)[2][10] |

NS = Not Significant

Table 2: Image Quality and Diagnostic Certainty

| Metric | This compound PET | SPECT MPI | p-value | Study Phase |

| Image Quality (Good or Excellent) | ||||

| Stress Images | 99.2% | 88.5% | <0.01 | Phase 2[8] |

| Rest Images | 96.9% | 66.4% | <0.01 | Phase 2[8] |

| Diagnostic Certainty | ||||

| (Definitely Normal/Abnormal) | 90.8% | 70.9% | <0.01 | Phase 2[8] |

Experimental Protocols

The following sections outline standardized protocols for this compound PET imaging based on procedures followed in major clinical trials.

Radiopharmaceutical Synthesis and Quality Control

The synthesis of [¹⁸F]this compound is typically an automated process.[11] A common method involves the nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride.[12] The final product is purified using high-performance liquid chromatography (HPLC).[12]

-

Total Synthesis Time: Approximately 50 minutes[12]

Patient Preparation

Standard MPI patient preparation guidelines should be followed. This typically includes:

-

Fasting for at least 4-6 hours prior to the scan.

-

Abstaining from caffeine (B1668208) for at least 12 hours.

-

Discontinuation of certain medications that may interfere with stress testing, as per institutional guidelines.

Imaging Protocol: Rest-Stress Imaging

A one-day rest/stress protocol is commonly employed.[10][13]

-

Rest Imaging:

-

Stress Imaging:

-

There is a delay between the rest and stress scans to allow for radioactive decay. The interval is typically ≥30 minutes for pharmacological stress and ≥60 minutes for exercise stress.[13]

-

Pharmacological Stress: Agents such as regadenoson, dipyridamole, or adenosine (B11128) are administered.[14] A dose of 222–240.5 MBq (6.0–6.5 mCi) of this compound is injected during peak stress.[13]

-

Exercise Stress: The patient exercises on a treadmill or bicycle to reach at least 85% of their age-predicted maximum heart rate. A dose of 333–351.5 MBq (9.0–9.5 mCi) of this compound is injected at peak exercise.

-

A stress PET scan is acquired for 10-15 minutes following the stress portion of the study.[2]

-

The following diagram illustrates a typical experimental workflow for a this compound PET clinical study.

Image Analysis

-

Visual Interpretation: Images are typically interpreted by expert readers blinded to clinical data.[8][10] A 17-segment model of the left ventricle is commonly used for scoring perfusion defects on a 5-point scale (0=normal to 4=absent uptake).[8]

-

Quantitative Analysis: Automated software can be used to calculate metrics such as summed stress score (SSS), summed rest score (SRS), and summed difference score (SDS).[3][15] More advanced analysis can provide absolute myocardial blood flow (MBF) and coronary flow reserve (CFR) values.[16][17]

Advantages and Future Directions

This compound PET offers several advantages over conventional MPI techniques:

-

Superior Image Quality and Resolution: Due to the physical properties of ¹⁸F and the high myocardial extraction of the tracer.[2][13][18]

-

Improved Diagnostic Accuracy: Particularly in challenging patient populations such as women and individuals with obesity.[2][10][19]

-

Feasibility of Exercise Stress Testing: The longer half-life of ¹⁸F allows for imaging after standard treadmill exercise, which is not practical with shorter-lived PET tracers like Rubidium-82.[2][20][21]

-

Potential for Absolute Quantification: Enables the measurement of myocardial blood flow and coronary flow reserve, providing more comprehensive physiological information.[16][17]

Future research will likely focus on refining protocols to shorten imaging times, expanding the use of quantitative analysis in routine clinical practice, and further exploring the utility of this compound in various cardiovascular disease states beyond coronary artery disease.[2][9]

Conclusion

This compound has emerged as a robust and reliable biomarker for mitochondrial function in the context of cardiac imaging. Its mechanism of action, targeting mitochondrial complex I, provides a direct link to cellular viability and perfusion. Clinical data have consistently demonstrated its superiority over traditional SPECT imaging in terms of image quality and diagnostic accuracy for the detection of coronary artery disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and clinicians to incorporate this promising radiopharmaceutical into their work, with the potential to significantly advance the field of cardiovascular diagnostics.

References

- 1. What is the mechanism of action of this compound F 18? [synapse.patsnap.com]

- 2. 18F this compound PET MPI: New Horizons in Cardiac Imaging - American College of Cardiology [acc.org]

- 3. ESC 365 [esc365.escardio.org]

- 4. snmmi.org [snmmi.org]

- 5. Rest/stress myocardial perfusion imaging by positron emission tomography with 18F-Flurpiridaz: A feasibility study in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The next generation of cardiac positron emission tomography imaging agents: discovery of this compound F-18 for detection of coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound F 18 PET: Phase II Safety and Clinical Comparison with SPECT Myocardial Perfusion Imaging for Detection of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Update of 18F-flurpiridaz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound F-18 PET Myocardial Perfusion Imaging in Patients With Suspected Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A practical fully automated radiosynthesis of [18F]this compound on the module modular lab-pharmtracer without external purification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijrmnm.com [ijrmnm.com]

- 13. SNMMI/EANM/ASNC/ACNM Procedure Standard/Practice Guideline for 18F-Flurpiridaz PET Myocardial Perfusion Imaging and Blood Flow Quantitation | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 14. Subendocardial quantification enhances coronary artery disease detection in 18F-flurpiridaz PET - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Optimization of imaging protocols for myocardial blood flow (MBF) quantification with 18F-flurpiridaz PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. cardiovascularbusiness.com [cardiovascularbusiness.com]

- 20. dicardiology.com [dicardiology.com]

- 21. appliedradiology.com [appliedradiology.com]

An In-depth Technical Guide to the Early-Phase Clinical Safety of Flurpiridaz F 18

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the safety and tolerability profile of Flurpiridaz F 18, a novel positron emission tomography (PET) myocardial perfusion imaging (MPI) agent, as established in its early-phase clinical trials. The data presented is aggregated from key Phase I, II, and III studies to offer a comprehensive safety evaluation.

Executive Summary

This compound F 18 is an injectable radiotracer recently approved for clinical use in assessing myocardial perfusion in patients with known or suspected coronary artery disease (CAD).[1] Across multiple clinical trials, including Phase I, II, and two large-scale Phase III studies involving over 2,000 subjects, this compound F 18 has been demonstrated to be safe and well-tolerated.[2][3] The adverse events potentially related to the drug have been infrequent and generally not serious.[2][4] Importantly, no clinically significant alterations in laboratory parameters or electrocardiographic (ECG) readings have been consistently observed.[2][4][5] This strong safety profile, combined with its diagnostic efficacy, positions this compound F 18 as a promising agent for cardiac PET imaging.

Quantitative Safety Data

The safety data from pivotal early-phase clinical trials are summarized below. These tables provide a structured overview of the adverse events (AEs) and serious adverse events (SAEs) observed.

Table 1: Summary of Safety Findings from Phase II Clinical Trial

| Parameter | N | Details | Reference |

| Safety Population | 143 | Patients from 21 centers underwent rest-stress PET and SPECT MPI. | [4][6] |

| Treatment-Emergent AEs (TEAEs) | 61 | Reported a total of 100 TEAEs. | [4] |

| Drug-Related AEs | 2 | Reported 7 TEAEs judged to be related to this compound F 18. None were serious. | [4] |

| Serious AEs (SAEs) | 2 | Reported 3 SAEs (dizziness, hypertension, knee effusion). All were judged to be unrelated to the study drug. | [6] |

| Laboratory Findings | 143 | No clinically significant changes from baseline were reported as TEAEs. | [4] |

| ECG Findings | 143 | No evidence of clinically relevant effects on heart rate, PR interval, QRS duration, or repolarization at rest. | [4] |

Table 2: Summary of Safety Findings from Phase III Clinical Trials

| Trial | Safety Population (N) | Key Adverse Event Findings | Reference |